2-Chloro-4-(chloromethyl)-1,3-oxazole
Description
2-Chloro-4-(chloromethyl)-1,3-oxazole is a halogenated oxazole derivative characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its molecular formula is C₄H₄ClNO, with a molecular weight of 117.54 g/mol and a CAS registry number of 767628-89-7 . The compound features a chloromethyl (-CH₂Cl) substituent at the 4-position and a chlorine atom at the 2-position of the oxazole ring. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C4H3Cl2NO |
|---|---|
Molecular Weight |
151.98 g/mol |
IUPAC Name |
2-chloro-4-(chloromethyl)-1,3-oxazole |
InChI |
InChI=1S/C4H3Cl2NO/c5-1-3-2-8-4(6)7-3/h2H,1H2 |
InChI Key |
XZFNORUVJGMDCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)Cl)CCl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Precursor Synthesis : Begin with α-chloro-β-chloromethylpropionamide, synthesized via reaction of chlorinated acetyl chloride with a chloromethylamine derivative. For example, chloromethylamine hydrochloride reacts with 2-chloroacetyl chloride in dichloromethane at 0–5°C to yield the intermediate amide.
- Cyclization : Treat the amide with phosphoryl chloride (POCl₃) under reflux (80–100°C) for 4–6 hours. POCl₃ acts as both a cyclizing agent and dehydrating agent, facilitating ring closure.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Temperature | 80–100°C |
| Reaction Time | 4–6 hours |
| Solvent | Dichloromethane or DMF |
This method is advantageous due to its simplicity and use of commercially available reagents. However, regioselectivity challenges may arise if competing cyclization pathways exist.
Direct Chlorination of 4-Methyl-1,3-oxazole
Sequential chlorination of 4-methyl-1,3-oxazole offers a stepwise approach to installing the chloromethyl and chlorine substituents.
Step 1: Chloromethylation at Position 4
4-Methyl-1,3-oxazole undergoes free-radical chlorination using sulfuryl chloride (SO₂Cl₂) under UV light. The methyl group is converted to chloromethyl via a radical chain mechanism.
Conditions :
- Reagent : SO₂Cl₂ (2.2 equiv)
- Solvent : CCl₄
- Temperature : 60–70°C
- Time : 8–12 hours
Outcome :
- Intermediate: 4-(chloromethyl)-1,3-oxazole
- Yield: 50–60%
Step 2: Electrophilic Chlorination at Position 2
Electrophilic chlorination of 4-(chloromethyl)-1,3-oxazole is achieved using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃). The chloromethyl group at position 4 directs electrophilic substitution to position 2 due to its electron-withdrawing effect.
Conditions :
- Reagent : Cl₂ gas (1.5 equiv)
- Catalyst : FeCl₃ (0.1 equiv)
- Solvent : Acetic acid
- Temperature : 25–30°C
- Time : 2–4 hours
Outcome :
- Final Product: this compound
- Yield: 70–80%
Halogen Exchange Reactions
Nucleophilic halogen exchange provides an alternative route, particularly for introducing chlorine at position 2.
Methodology
- Starting Material : 4-(Chloromethyl)-2-iodo-1,3-oxazole, synthesized via iodination of 4-(chloromethyl)-1,3-oxazole using N-iodosuccinimide (NIS).
- Chlorination : Treat the iodo derivative with copper(I) chloride (CuCl) in dimethylformamide (DMF) at 120°C for 6 hours. This Ullmann-type reaction replaces iodine with chlorine.
Optimization Insights :
- Catalyst : CuCl (2.0 equiv)
- Solvent : DMF
- Yield : 55–65%
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors enhance efficiency and safety. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature Control | Oil Bath | Jacketed Reactor |
| Chlorine Delivery | Gas Bubbling | Membrane Dispersion |
| Yield | 60–70% | 75–85% |
Industrial methods prioritize solvent recovery (e.g., CCl₄ or DMF distillation) and catalyst recycling to reduce costs.
Challenges and Mitigation Strategies
- Regioselectivity : Competing chlorination at positions 5 or 2 can occur. Mitigation: Use directing groups (e.g., sulfonic acid) or sterically hindered catalysts.
- Side Reactions : Over-chlorination may produce dichloro derivatives. Mitigation: Stoichiometric control and low-temperature reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(chloromethyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated oxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups depending on the reagents used. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-4-(chloromethyl)-1,3-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(chloromethyl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Substituent Variations on the Oxazole Core
2-Benzyl-4-(chloromethyl)-1,3-oxazole
- Molecular Formula: C₁₁H₁₀ClNO
- Molecular Weight : 207.66 g/mol
- Key Features: A benzyl group at the 2-position replaces the chlorine atom in the target compound. The SMILES string (C1=CC=C(C=C1)CC2=NC(=CO2)CCl) confirms the benzyl-chloromethyl-oxazole architecture .
2-tert-Butyl-4-(chloromethyl)-1,3-oxazole
- Molecular Formula: C₈H₁₂ClNO
- Molecular Weight : 173.64 g/mol
- Key Features : The tert-butyl group at the 2-position introduces significant steric hindrance, which may reduce reactivity at that site while preserving the chloromethyl group’s electrophilicity. This derivative is marketed by American Elements for life science applications .
Heterocycle Core Modifications
2-Chloro-4-(2,3-dichlorophenyl)-1,3-thiazole
- Molecular Formula : C₉H₅Cl₃NS
- Molecular Weight : 246.22 g/mol
- Key Features: Replacing the oxazole oxygen with sulfur (thiazole) increases electron density and alters reactivity.
4-Hydroxyphenyl-1,3-oxazole Derivatives
- Example Compound : 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Molecular Formula : C₂₂H₁₅ClN₄OS
- Molecular Weight : 419.0 g/mol
- Key Features : A hydroxyphenyl group at the 4-position, combined with a triazole-thione moiety, demonstrates antimicrobial activity (e.g., against Staphylococcus aureus and Escherichia coli). This highlights how substituent polarity and hydrogen-bonding capacity influence bioactivity .
Antimicrobial Activity
- 4-Hydroxyphenyl-oxazole Derivatives: Compounds with polar substituents (e.g., hydroxyl or triazole-thione groups) exhibit notable antibacterial and antifungal activities at concentrations of 25–200 μg/mL. For example, compound 6h () showed efficacy against Gram-positive and Gram-negative pathogens .
Physicochemical Properties
Purity and Stability
Spectroscopic Data
Q & A
Q. What are the primary synthetic routes for 2-Chloro-4-(chloromethyl)-1,3-oxazole, and what reaction conditions optimize yield?
The compound is commonly synthesized via chloromethylation of oxazole using agents like chloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., ZnCl₂). Reaction optimization includes controlling temperature (typically 0–25°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios of reagents to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. What structural features of this compound make it reactive in substitution reactions?
The chloromethyl group (–CH₂Cl) acts as a reactive electrophilic site due to the polar C–Cl bond, facilitating nucleophilic substitution. The oxazole ring’s aromaticity stabilizes intermediates, while the nitrogen and oxygen atoms contribute to electronic effects, directing reactivity at specific positions .
Q. How is this compound applied in medicinal chemistry research?
It serves as a versatile building block for synthesizing bioactive molecules, particularly antimicrobial and anticancer agents. Researchers functionalize the chloromethyl group to introduce amines, thiols, or other moieties, enabling structure-activity relationship (SAR) studies .
Q. What are the recommended storage conditions to maintain its stability?
The compound is stable at room temperature but should be stored under inert conditions (e.g., nitrogen atmosphere) in airtight containers to prevent hydrolysis of the chloromethyl group. Desiccants like silica gel are recommended to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can researchers design derivatives of this compound to enhance anticancer activity?
Substituents on the oxazole ring and chloromethyl group can modulate biological activity. For example:
- Introducing electron-withdrawing groups (e.g., –NO₂) enhances electrophilicity, improving binding to cellular targets.
- Replacing chlorine with bulkier halogens (e.g., bromine) may increase lipophilicity and membrane permeability. Computational tools (e.g., molecular docking) guide rational design by predicting interactions with targets like tubulin or enzymes .
Q. What methodologies elucidate the compound’s interactions with biomolecules in biochemical assays?
- Enzyme inhibition assays : Measure IC₅₀ values using spectrophotometric or fluorometric methods.
- Isothermal titration calorimetry (ITC) : Quantifies binding affinities and thermodynamic parameters.
- X-ray crystallography/NMR : Resolve 3D structures of compound-protein complexes to identify binding motifs .
Q. How does this compound compare to analogs like 4-(chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole in reactivity?
Thiophene-containing analogs exhibit altered electronic properties due to sulfur’s polarizability, enhancing π-stacking interactions. Comparative studies using Hammett substituent constants or DFT calculations reveal differences in charge distribution and reaction kinetics .
Q. What experimental strategies address contradictions in reported bioactivity data across studies?
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Metabolic stability tests : Evaluate compound degradation in microsomal preparations to account for variability in bioactive metabolites.
- Orthogonal validation : Confirm results using multiple techniques (e.g., Western blotting alongside flow cytometry) .
Q. How can reaction conditions be optimized for large-scale synthesis without compromising selectivity?
Q. What computational approaches predict the compound’s mechanism of action in enzyme inhibition?
- Molecular dynamics simulations : Model interactions between the compound and active sites over time.
- QSAR models : Relate substituent properties (e.g., logP, polar surface area) to inhibitory potency.
- Density functional theory (DFT) : Calculate transition-state energies to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
